BenchChemオンラインストアへようこそ!

SNX0723

Neurodegeneration Blood-Brain Barrier Pharmacokinetics

SNX0723 is a uniquely brain-permeable, orally bioavailable Hsp90 inhibitor validated for in vivo CNS studies. Unlike generic alternatives (17-AAG, ganetespib), it achieves effective brain concentrations and induces brain Hsp70, enabling chronic oral dosing in Parkinson's disease models. Its potent inhibition of α-synuclein oligomerization (EC50 48 nM) and anti-Plasmodium activity (liver-stage EC50 3.3 μM) make it essential for reproducible neuroscience and malaria research. Precise procurement ensures experimental validity—generic substitution compromises BBB permeability, toxicity profiling, and target engagement.

Molecular Formula C22H26FN3O3
Molecular Weight 399.47
CAS No. 1073969-18-2
Cat. No. B610905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSNX0723
CAS1073969-18-2
SynonymsSNX0723;  SNX 0723;  SNX- 0723.
Molecular FormulaC22H26FN3O3
Molecular Weight399.47
Structural Identifiers
SMILESO=C(N)C1=C(N[C@@H]2COCC2)C=C(N3C=C(C)C4=C3CC(C)(C)CC4=O)C=C1F
InChIInChI=1S/C22H26FN3O3/c1-12-10-26(17-8-22(2,3)9-18(27)19(12)17)14-6-15(23)20(21(24)28)16(7-14)25-13-4-5-29-11-13/h6-7,10,13,25H,4-5,8-9,11H2,1-3H3,(H2,24,28)/t13-/m0/s1
InChIKeyGAGDTKJJVCLACJ-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SNX0723 (CAS 1073969-18-2): Selective, Brain-Permeable Hsp90 Inhibitor for Neurodegeneration and Malaria Research


SNX0723 (CAS 1073969-18-2) is a potent, orally bioavailable, and brain-permeable small-molecule inhibitor of heat shock protein 90 (Hsp90) [1]. It exhibits high binding affinity for human Hsp90 (HsHsp90) with a Ki of 4.4 nM and an IC50 of 14 nM [2], and it potently inhibits α-synuclein oligomerization (EC50 = 48 nM) [3]. SNX0723 also demonstrates anti-Plasmodium activity by binding to Plasmodium falciparum Hsp90 (PfHsp90) with a Ki of 47 nM and inhibiting liver-stage P. berghei ANKA parasites with an EC50 of 3.3 μM [2].

Why SNX0723 (CAS 1073969-18-2) Cannot Be Substituted with Common Hsp90 Inhibitors


Substituting SNX0723 with generic Hsp90 inhibitors like 17-AAG or ganetespib is not scientifically valid due to critical differences in brain penetration, toxicity profiles, and functional selectivity. While many Hsp90 inhibitors suffer from poor blood-brain barrier (BBB) permeability and dose-limiting toxicities [1], SNX0723 was specifically optimized to achieve significant brain concentrations and oral bioavailability while maintaining potent on-target activity [2]. In direct in vivo comparisons, SNX0723 demonstrated distinct pharmacodynamic effects relative to its more potent analog SNX-9114, with differential impacts on striatal dopamine regulation and toxicity thresholds [3]. These compound-specific properties necessitate precise procurement for neuroscience and malaria research applications, as generic substitution would compromise experimental reproducibility and interpretability.

SNX0723 (CAS 1073969-18-2) Quantitative Evidence: Head-to-Head and Cross-Study Differentiation


Brain Permeability: SNX0723 Achieves Significant CNS Exposure Unlike Non-Permeable Hsp90 Inhibitors

SNX0723 exhibits robust brain permeability, achieving significant brain concentrations in vivo, whereas the classic Hsp90 inhibitor 17-AAG (tanespimycin) is known to poorly cross the blood-brain barrier, limiting its utility in CNS applications [1][2]. In vivo assessment of SNX0723 confirmed significant brain exposure along with induction of brain Hsp70, a pharmacodynamic marker of target engagement [3].

Neurodegeneration Blood-Brain Barrier Pharmacokinetics

Toxicity and Efficacy Profile vs. SNX-9114 in Parkinson's Disease Model

In a chronic rat model of α-synuclein-induced parkinsonism, SNX0723 and its more potent analog SNX-9114 were directly compared. While neither compound reduced dopaminergic toxicity in the substantia nigra, SNX-9114 significantly increased striatal dopamine content at 1.5 and 3 mg/kg doses (p = 0.003), an effect not observed with SNX0723 [1]. Conversely, SNX0723 exhibited dose-limiting systemic toxicity at 6-10 mg/kg (weight loss, early death), whereas lower doses were tolerated [1].

Parkinson's Disease In Vivo Pharmacology Toxicity

Potent Inhibition of α-Synuclein Oligomerization vs. Pan-Hsp90 Inhibitors

SNX0723 inhibits α-synuclein oligomer formation with an EC50 of 48 nM and rescues α-synuclein-induced toxicity in cellular models [1]. In contrast, first-generation pan-Hsp90 inhibitors like geldanamycin and 17-AAG, while capable of inducing Hsp70 and reducing α-synuclein cytotoxicity, are limited by poor brain permeability and significant toxicity [2]. The brain-penetrant profile of SNX0723 allows for functional assessment of α-synuclein oligomerization in relevant CNS models, a capability not afforded by non-brain-penetrant alternatives.

Protein Misfolding Parkinson's Disease α-Synuclein

Anti-Plasmodium Activity and Synergistic Potential in Malaria

SNX0723 binds to Plasmodium falciparum Hsp90 (PfHsp90) with a Ki of 47 nM and inhibits liver-stage P. berghei ANKA parasites with an EC50 of 3.3 μM [1]. Importantly, in combination with the phosphatidylinositol 3-kinase inhibitor PIK-75, SNX0723 synergistically reduces liver-stage parasite load, suggesting a unique combination therapy potential [2]. This synergistic effect has not been reported for many other Hsp90 inhibitors, highlighting a compound-specific property.

Malaria Antiparasitic Combination Therapy

Optimal Research Applications for SNX0723 (CAS 1073969-18-2) Based on Evidence


Parkinson's Disease and Synucleinopathy Preclinical Models

SNX0723 is ideally suited for in vivo studies of α-synuclein aggregation and toxicity in rodent models of Parkinson's disease, owing to its brain permeability and potent inhibition of α-synuclein oligomerization (EC50 48 nM) [1]. Its oral bioavailability enables chronic dosing regimens, as demonstrated in 8-week rat studies [2]. Researchers should note that while SNX0723 does not rescue dopaminergic cell loss in these models, it provides a valuable tool for dissecting Hsp90-mediated pathways in synucleinopathies.

CNS-Targeted Hsp90 Inhibition for Neurodegenerative Disorders

For studies requiring pharmacological Hsp90 inhibition within the central nervous system, SNX0723 is a preferred tool compound due to its validated brain penetration and target engagement (induction of brain Hsp70) [1]. In contrast to many clinical-stage Hsp90 inhibitors that lack adequate BBB permeability, SNX0723 enables direct interrogation of Hsp90 function in the brain [3].

Malaria Liver-Stage Prophylaxis and Hsp90-PI3K Combination Studies

SNX0723 is an essential tool for investigating liver-stage Plasmodium infection and prophylaxis strategies, given its potent inhibition of liver-stage parasites (EC50 3.3 μM) and its demonstrated synergy with the PI3K inhibitor PIK-75 [4]. This combination reduces liver-stage parasite load synergistically, offering a unique model for studying Hsp90-PI3K crosstalk in malaria.

Comparative Hsp90 Inhibitor Profiling in Neuroscience

SNX0723 serves as a critical reference compound in head-to-head comparative studies of brain-penetrant Hsp90 inhibitors. Its distinct efficacy and toxicity profile relative to analogs like SNX-9114 (differentiated by striatal dopamine effects and toxicity thresholds) [2] makes it indispensable for structure-activity relationship (SAR) and pharmacodynamic benchmarking in CNS-focused Hsp90 inhibitor development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for SNX0723

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.